molecular formula C14H14ClF3N2O2 B14768571 2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone

2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone

Cat. No.: B14768571
M. Wt: 334.72 g/mol
InChI Key: NKZWICDSIJOZAJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone is a synthetic organic compound that features a piperazine ring substituted with a trifluoromethyl benzoyl group and a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester or amide bonds can be hydrolyzed in the presence of acids or bases.

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a corresponding amine derivative, while oxidation might produce a ketone or carboxylic acid.

Scientific Research Applications

2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-1-(4-(4-(trifluoromethyl)benzoyl)piperazin-1-yl)ethanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the piperazine ring provides a versatile scaffold for further functionalization and interaction with biological targets.

Properties

Molecular Formula

C14H14ClF3N2O2

Molecular Weight

334.72 g/mol

IUPAC Name

2-chloro-1-[4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl]ethanone

InChI

InChI=1S/C14H14ClF3N2O2/c15-9-12(21)19-5-7-20(8-6-19)13(22)10-1-3-11(4-2-10)14(16,17)18/h1-4H,5-9H2

InChI Key

NKZWICDSIJOZAJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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